molecular formula C18H19N3O3 B8689756 2-Methyl-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine CAS No. 883732-61-4

2-Methyl-N-(3,4,5-trimethoxyphenyl)quinazolin-4-amine

Cat. No. B8689756
Key on ui cas rn: 883732-61-4
M. Wt: 325.4 g/mol
InChI Key: HYXKCDQTUTVHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989462B2

Procedure details

The title compound was prepared from 4-chloro-2-methyl-quinazoline (179 mg, 1.0 mmol), 3,4,5-trimethoxy-aniline (183 mg, 1.0 mmol) and sodium acetate (98.4 mg, 1.2 mmol) similar to example 20 to give 239 mg (73.5%) of white solids. 1H NMR (CDCl3): 7.88 (t, J=7.2 Hz, 2H), 7.77 (t, J=7.2 Hz, 1H), 7.51 (t, J=8.1 Hz, 2H), 7.22 (s, 2H), 3.92-3.87 (m, 9H), 2.72 (s, 3H).
Quantity
179 mg
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
98.4 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[N:3]=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:19]=[C:20]([O:24][CH3:25])[C:21]=1[O:22][CH3:23])[NH2:18].C([O-])(=O)C.[Na+]>>[CH3:12][C:4]1[N:3]=[C:2]([NH:18][C:17]2[CH:19]=[C:20]([O:24][CH3:25])[C:21]([O:22][CH3:23])=[C:15]([O:14][CH3:13])[CH:16]=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
179 mg
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)C
Name
Quantity
183 mg
Type
reactant
Smiles
COC=1C=C(N)C=C(C1OC)OC
Name
Quantity
98.4 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC=CC=C2C(=N1)NC1=CC(=C(C(=C1)OC)OC)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 239 mg
YIELD: PERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.